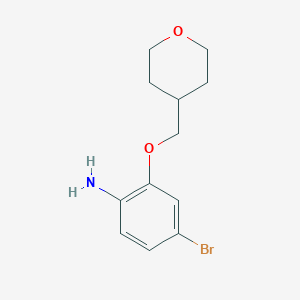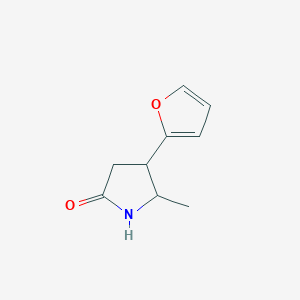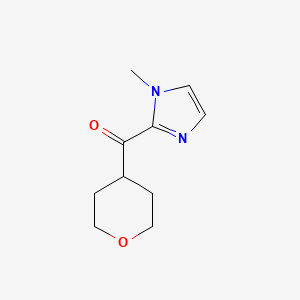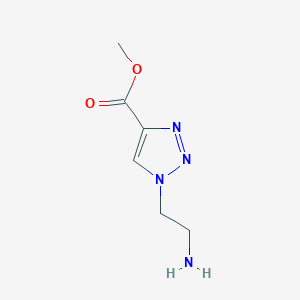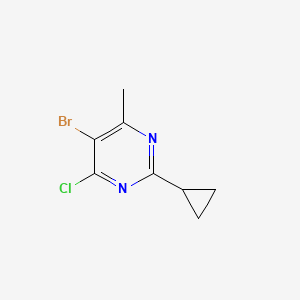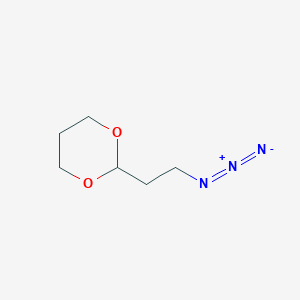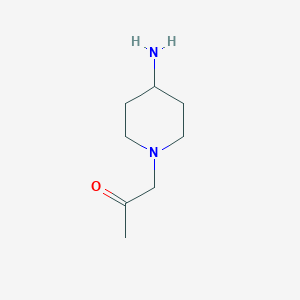
1-(4-Amino-piperidin-1-yl)-propan-2-one
Descripción general
Descripción
This compound, also known as 1-(4-aminopiperidin-1-yl)ethan-1-one hydrochloride, is used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula for 1-(4-Amino-piperidin-1-yl)-ethanone HCL is C7H15ClN2O . The molecular weight is 178.6598 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Azole Derivatives : A study investigated the synthesis of nitropiperidinoimidazolderivate compounds, including 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, which highlights the chemical versatility of piperidine-containing compounds like 1-(4-Amino-piperidin-1-yl)-propan-2-one in producing isomeric products through X-ray investigation, revealing significant insights into the structural and chemical properties of these compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Piperidine Derivatives Synthesis : Another research chapter describes the synthesis, pharmacological properties, and usage of various piperidine derivatives, demonstrating the compound's relevance in the creation of medically significant molecules (Vardanyan, 2018).
α-Aminophosphonates Synthesis : The synthesis of novel α-aminophosphonates containing the piperidinyl moiety was efficiently catalyzed by magnesium perchlorate, underlining the compound's utility in producing insecticidal activities against Plutella xylostella, thus providing insights into its potential applications in agriculture and pest control (Jiang et al., 2013).
Chemical Activation and Applications
- Chemical Activation by Formaldehyde : Research on piperidine as a lysine-specific Maillard reaction product, formed from free lysine through decarboxylation and deamination reactions, or through cyclization of pent-4-en-1-amine, elucidates the compound's involvement in food chemistry and its interaction products in glucose/lysine model systems, showcasing its role in understanding complex chemical reactions related to food science (Nikolov & Yaylayan, 2010).
Biological Evaluation
- Hybrid Molecules Synthesis : A study on the synthesis of a hybrid molecule incorporating 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one and its characterization, including in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity, showcases the compound's utility in creating molecules with potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2022).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(4-aminopiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)6-10-4-2-8(9)3-5-10/h8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQZKTXCLJFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-piperidin-1-yl)-propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



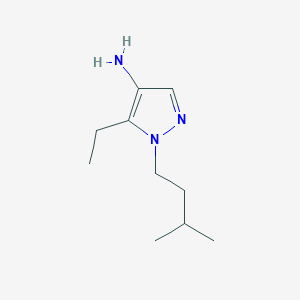
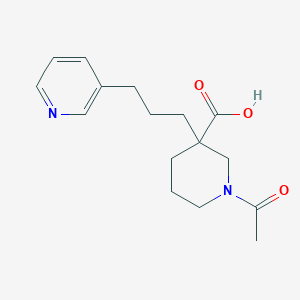
![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)
